molecular formula C16H10O8 B021063 3,3'-Di-O-methylellagic acid CAS No. 2239-88-5

3,3'-Di-O-methylellagic acid

Cat. No. B021063
CAS RN: 2239-88-5
M. Wt: 330.24 g/mol
InChI Key: KLAGYIBJNXLDTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds such as 3,3′,4-tri-O-methylellagic acid has been reported, starting from commercially available gallic acid. The synthesis involves constructing an unsymmetric Ar–Ar bond, which was challenging and required various methods before successfully achieving it through intramolecular Ullmann coupling reaction (Alam & Tsuboi, 2007). This process highlights the complexity and challenges in synthesizing specific methylellagic acid derivatives.

Molecular Structure Analysis

Ellagic acid derivatives, including 3,3'-Di-O-methylellagic acid, exhibit a complex molecular structure characterized by a dibenzo-γ-pyrone core and methoxy groups at specific positions. The presence of methoxy groups significantly affects the compound's reactivity and interactions with biological molecules. The exact structure of 3,3'-Di-O-methylellagic acid would be elucidated through spectroscopic methods, as demonstrated by the isolation and structural determination of similar compounds from natural sources (Nduji & Okwute, 1988).

Chemical Reactions and Properties

The methylation of ellagic acid to form derivatives like 3,3'-Di-O-methylellagic acid involves chemical reactions that introduce methoxy groups, influencing the molecule's reactivity. Methylation can enhance the compound's lipophilicity, potentially affecting its biological activity and bioavailability. The specific chemical reactions involved in the synthesis and modification of ellagic acid derivatives highlight the compound's versatile chemical properties.

Physical Properties Analysis

Methylellagic acids and their glycosides, related to 3,3'-Di-O-methylellagic acid, have been studied for their physical properties. These compounds are found in various natural sources and exhibit unique characteristics that may include solubility in certain solvents, melting points, and crystalline forms. Understanding these physical properties is crucial for their application in different scientific and therapeutic contexts (Hillis & Yazaki, 1973).

Scientific Research Applications

  • Antiproliferative Potential : A study has shown that 3,3′-di-O-methylellagic acid is a potential cytotoxic compound, warranting further investigation for developing novel antiproliferative drugs against human carcinoma (Kuete et al., 2017).

  • Inhibition of Advanced Glycation End Products : This compound exhibits inhibitory activities towards the formation of advanced glycation end products (AGEs), which are significant in managing diseases like diabetes (Kim et al., 2008).

  • Polymer Synthesis : It can be used to synthesize polymer precursors, including various polymers like 2,3,4,2′,3′,4′-hexamethoxy-6,6′-diphenoyl-dichloride (Reitze et al., 2001).

  • Flavonoid Glycoside Source : This acid is a flavonoid glycoside found in the flowers of Filipendula ulmaria (Bukreeva & Shukhobodskii, 1987).

  • Mycobacteria Research : It selectively inhibits the formation of acid-fastness in mycobacteria without retarding their growth, which is important in tuberculosis research (Kondo et al., 1979).

  • Spectroscopic Analysis and Drug Development : Its presence in plants like Aphananthe aspera may be useful for spectroscopic analysis and potential drug development (Ye et al., 2007).

  • Hepatocarcinoma Cell Line Inhibition : This acid showed moderately inhibited activity against the Human Hepatocarcinoma cell line (HepG2 cells) (Chen et al., 2020).

  • Hematopoietic Progenitor Cell Proliferation : It promotes hematopoietic progenitor cell proliferation and megakaryocyte differentiation, potentially beneficial as a therapeutic agent for blood platelet disorders (Gao et al., 2014).

  • Alpha-Glucosidase Inhibition and Immuno-Inhibition : This compound shows significant alpha-glucosidase inhibition activity and possesses immunoinhibitory activities with no cytotoxic effects (Tabopda et al., 2008).

  • Antibacterial Activity : 3,3′-Di-O-methylellagic acid also has moderate antibacterial activity (Zhang et al., 2008).

Safety And Hazards

The safety data sheet for 3,3’-Di-O-methylellagic acid suggests that it should be handled with care to avoid dust formation and inhalation . Contact with skin and eyes should be avoided, and personal protective equipment should be used . In case of accidental ingestion or contact, immediate medical attention is advised .

properties

IUPAC Name

6,13-dihydroxy-7,14-dimethoxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10O8/c1-21-11-7(17)3-5-9-10-6(15(19)23-13(9)11)4-8(18)12(22-2)14(10)24-16(5)20/h3-4,17-18H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLAGYIBJNXLDTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C3=C1OC(=O)C4=CC(=C(C(=C43)OC2=O)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20176918
Record name 3,3'-Di-O-methylellagic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20176918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3'-Di-O-methylellagic acid

CAS RN

2239-88-5
Record name 3,3′-Di-O-methylellagic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2239-88-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3'-Di-O-methylellagic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002239885
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,3'-Di-O-methylellagic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20176918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,3'-Di-O-methylellagic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3,3'-Di-O-methylellagic acid
Reactant of Route 3
3,3'-Di-O-methylellagic acid
Reactant of Route 4
3,3'-Di-O-methylellagic acid
Reactant of Route 5
3,3'-Di-O-methylellagic acid
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
3,3'-Di-O-methylellagic acid

Citations

For This Compound
682
Citations
RC Smart, MT Huang, RL Chang, JM Sayer… - …, 1986 - academic.oup.com
The effect of ellagic acid and some of its more lipophilk derivatives on the mutagenicity of (± )-7β, 8α-di-hydroxy-9α 10α-epoxy-7, 8, 910-etrahydrobenz[a]pyrene was examined in …
Number of citations: 106 academic.oup.com
G Pakulski, J Budzianowski - Phytochemistry, 1996 - Elsevier
From Dionaea muscipula, obtained by in vitro culture, the known compounds plumbagin, chloroplumbagin and 8,8′-biplumbagin as naphthoquinones, 1-O-β-galloylglucose, ellagic …
Number of citations: 80 www.sciencedirect.com
N Herawati, F Firdaus - Jurnal Natur Indonesia, 2014 - natur.ejournal.unri.ac.id
Free radicals play an important role in some pathogenesis of serious diseases, such as neurodegenerative disorders, cancer, liver cirrhosis, cardiovascular diseases, atherosclerosis, …
Number of citations: 7 natur.ejournal.unri.ac.id
AR de Molina, T Vargas, S Molina, J Sánchez… - … of Pharmacology and …, 2015 - ASPET
Ellagic acid (EA) and some derivatives have been reported to inhibit cancer cell proliferation, induce cell cycle arrest, and modulate some important cellular processes related to cancer. …
Number of citations: 55 jpet.aspetjournals.org
G Ye, M Fan, C Huang - Chemistry of Natural Compounds, 2007 - Springer
Five ellagic acid glycosides were isolated from Aphananthe aspera and their structures were identified as 3-O-methylellagic acid-4′-O-α-L-rhamnopyranoside (1), 3-O-methylellagic …
Number of citations: 16 link.springer.com
BY Vigbedor, CO Akoto, D Neglo - Scientific African, 2022 - Elsevier
Afzelia africana is a tropical plant with extensive economic and medicinal potential. The plant is reported to have vast secondary metabolites and has been utilized for the treatment of …
Number of citations: 4 www.sciencedirect.com
AA Nduji, SK Okwute - Phytochemistry, 1988 - Elsevier
The first isolation of 3,3′,4′-tri-O-methylflavellagic acid from a natural source and its co-occurrence with 3,3′-di-O-methylellagic acid and tri-O-methylellagic acid in the bark of …
Number of citations: 22 www.sciencedirect.com
F Khallouki, R Haubner, WE Hull, G Erben… - Food and Chemical …, 2007 - Elsevier
The root bark of Anisophyllea dichostyla R. Br. is traditionally used in the Democratic Republic Congo for the treatment of several conditions such as anorexia, fatigue and intestinal …
Number of citations: 123 www.sciencedirect.com
T Sata - Phytochemistry, 1987 - Elsevier
Spectral differentiation of 3,3′-di-O-methylellagic acid from 4,4′-di-O-methylellagic acid - ScienceDirect Skip to main contentSkip to article Elsevier logo Journals & Books Search …
Number of citations: 51 www.sciencedirect.com
ALM Nasser, CBA Carli, CM Rodrigues… - … für Naturforschung C, 2008 - degruyter.com
The methanolic extract from the barks of the medicinal plant Qualea parviflora (Vochysiaceae) was fractionated by column chromatography over silica gel followed by gel permeation …
Number of citations: 26 www.degruyter.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.